molecular formula C20H20ClF3N2O2 B247536 2-(4-Chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone

2-(4-Chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone

Cat. No.: B247536
M. Wt: 412.8 g/mol
InChI Key: UMWIZWHPVGMTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with a chlorophenoxyacetyl group and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-[2-(trifluoromethyl)benzyl]piperazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or trifluoromethylbenzyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenoxy)acetyl]-4-benzylpiperazine
  • 1-[(4-Methoxyphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine
  • 1-[(4-Chlorophenoxy)acetyl]-4-[2-(methyl)benzyl]piperazine

Comparison: Compared to these similar compounds, 2-(4-Chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone is unique due to the presence of both the chlorophenoxy and trifluoromethylbenzyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20ClF3N2O2

Molecular Weight

412.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H20ClF3N2O2/c21-16-5-7-17(8-6-16)28-14-19(27)26-11-9-25(10-12-26)13-15-3-1-2-4-18(15)20(22,23)24/h1-8H,9-14H2

InChI Key

UMWIZWHPVGMTDU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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